

# Albaconazole: A Comprehensive Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Albaconazole, a novel second-generation triazole antifungal agent, emerged from the dedicated research efforts at Palau Pharma S.A. as a promising candidate for the treatment of a wide spectrum of fungal infections. This technical guide provides an in-depth exploration of the discovery and development history of albaconazole, from its chemical synthesis and mechanism of action to its preclinical evaluation and clinical trial outcomes. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed descriptions of key experimental protocols are provided, and logical workflows and signaling pathways are visually represented using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of antifungal drug development, offering detailed insights into the scientific journey of albaconazole.

#### Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal agents, has underscored the urgent need for novel therapeutic options.[1][2] The azole class of antifungals has been a cornerstone of antifungal therapy for decades, and second-generation triazoles were developed to overcome the limitations of their predecessors, offering a broader spectrum of activity and improved pharmacokinetic profiles.[3]

Albaconazole (formerly UR-9825) is one such triazole, distinguished by its potent in vitro activity against a wide range of pathogenic yeasts and molds, including species resistant to



first-generation azoles like fluconazole.[1][2] This document details the key milestones in the discovery and development of **albaconazole**.

## **Discovery and Synthesis**

**Albaconazole** was discovered and developed by Palau Pharma SA (Barcelona, Spain).[4] The synthesis of **albaconazole** can be achieved through a multi-step process, a general workflow of which is outlined below.

## **Chemical Synthesis Workflow**

A key synthetic route to **albaconazole** involves the construction of the chiral core and subsequent elaboration to the final quinazolinone-containing structure.[5]





Click to download full resolution via product page

A simplified workflow for the chemical synthesis of **Albaconazole**.



#### **Mechanism of Action**

Like other azole antifungals, **albaconazole** exerts its effect by targeting the fungal cytochrome P450 enzyme, lanosterol  $14\alpha$ -demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][6]

### **Ergosterol Biosynthesis Inhibition Pathway**

The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to fungal cell growth arrest and death.[3]



Click to download full resolution via product page



Inhibition of ergosterol biosynthesis by Albaconazole.

## **Preclinical Development**

The preclinical evaluation of **albaconazole** demonstrated its potent and broad-spectrum antifungal activity in both in vitro and in vivo models.

## **In Vitro Antifungal Activity**

The in vitro activity of **albaconazole** has been assessed against a wide variety of fungal pathogens using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][7]

Table 1: In Vitro Activity (MIC) of Albaconazole Against Various Fungal Species



| Fungal<br>Species         | Number of<br>Isolates | Albaconazo<br>le MIC<br>Range<br>(µg/mL) | Albaconazo<br>le MIC50<br>(μg/mL) | Albaconazo<br>le MIC90<br>(μg/mL) | Reference(s |
|---------------------------|-----------------------|------------------------------------------|-----------------------------------|-----------------------------------|-------------|
| Candida<br>albicans       | 283                   | ≤0.0002 -<br>0.0002                      | ≤0.0002                           | ≤0.0002                           | [5]         |
| Candida<br>parapsilosis   | 283                   | ≤0.0002 -<br>0.0002                      | ≤0.0002                           | ≤0.0002                           | [5]         |
| Candida<br>glabrata       | 47                    | -                                        | 0.32<br>(geometric<br>mean)       | -                                 | [5]         |
| Candida<br>guilliermondii | 8                     | -                                        | 0.01<br>(geometric<br>mean)       | -                                 | [5]         |
| Cryptococcus neoformans   | -                     | 0.002 - 0.2                              | -                                 | 0.125                             | [8]         |
| Aspergillus fumigatus     | -                     | -                                        | -                                 | -                                 | [1]         |
| Trichophyton spp.         | -                     | -                                        | -                                 | -                                 | [5]         |
| Microsporum spp.          | -                     | -                                        | -                                 | -                                 | [5]         |
| Malassezia<br>spp.        | 40                    | ≤0.06                                    | -                                 | -                                 | [5]         |

MIC values are presented as ranges or geometric means as reported in the cited literature.

## In Vivo Efficacy in Animal Models

**Albaconazole** has demonstrated efficacy in various animal models of fungal infections, including systemic candidiasis, aspergillosis, cryptococcosis, and scedosporiosis.[1][4]



Table 2: Summary of In Vivo Efficacy of Albaconazole in Animal Models

| Animal Model                             | Fungal<br>Pathogen       | Dosing<br>Regimen                             | Outcome                                                           | Reference(s) |
|------------------------------------------|--------------------------|-----------------------------------------------|-------------------------------------------------------------------|--------------|
| Rat Systemic<br>Candidiasis              | Candida albicans         | 5 mg/kg p.o.<br>b.i.d. for 5 days             | Significant<br>decrease in<br>kidney fungal<br>burden             | [5]          |
| Rabbit Systemic<br>Candidiasis           | Candida albicans         | 0.5-20 mg/kg<br>p.o. once daily<br>for 7 days | Significant<br>reduction in<br>kidney and lung<br>fungal burden   | [5]          |
| Murine Invasive<br>Candidiasis           | Candida albicans         | 15 mg/kg p.o.<br>once daily for 5<br>days     | 87% survival at<br>day 13 vs. 0% in<br>control                    | [9][10]      |
| Rabbit<br>Disseminated<br>Scedosporiosis | Scedosporium prolificans | 50 mg/kg/day for<br>10 days                   | 100% survival<br>and significant<br>reduction in<br>tissue burden | [10]         |

#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in animal models revealed favorable properties for **albaconazole**, including good oral bioavailability and a long half-life, suggesting the potential for infrequent dosing.[2]

Table 3: Preclinical Pharmacokinetic Parameters of Albaconazole



| Animal<br>Species              | Dose                                   | Cmax<br>(ng/mL)    | Tmax (h) | AUC<br>(ng·h/mL) | Half-life<br>(h)                   | Referenc<br>e(s) |
|--------------------------------|----------------------------------------|--------------------|----------|------------------|------------------------------------|------------------|
| Healthy<br>Subjects<br>(Human) | 400 mg<br>(single<br>dose,<br>capsule) | -                  | -        | -                | 70.5<br>(mean,<br>after 240<br>mg) | [11]             |
| Healthy<br>Subjects<br>(Human) | 400 mg<br>q8h for 5<br>days            | 11,993.3<br>(mean) | 2.5-22.5 | -                | -                                  | [12]             |

Detailed preclinical pharmacokinetic data in animal models is limited in the provided search results. Human pharmacokinetic data from Phase 1 studies is included for reference.

## **Clinical Development**

**Albaconazole** has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans for various fungal infections.

#### **Phase I Clinical Trials**

Phase I studies in healthy volunteers demonstrated that **albaconazole** is well-tolerated and possesses a pharmacokinetic profile suitable for once-weekly dosing.[4] A study comparing tablet and capsule formulations found they were not bioequivalent, with the tablet showing lower Cmax and AUC.[11][13] Another Phase I study evaluated escalating supratherapeutic doses and found the drug to be safe and well-tolerated with no significant effects on ECG parameters.[12][14]

#### **Phase II Clinical Trials**

**Albaconazole** has been investigated in Phase II clinical trials for vulvovaginal candidiasis, tinea pedis, and onychomycosis.[1][15]

Table 4: Summary of Albaconazole Phase II Clinical Trial Results



| Indication                         | Clinical<br>Trial<br>Identifier | Dosing<br>Regimen                                      | Comparator  | Key<br>Efficacy<br>Outcome                                                                  | Reference(s |
|------------------------------------|---------------------------------|--------------------------------------------------------|-------------|---------------------------------------------------------------------------------------------|-------------|
| Vulvovaginal<br>Candidiasis        | NCT0019926<br>4                 | Single doses<br>of 10, 40, 80,<br>160, and 320<br>mg   | Fluconazole | A single 40 mg dose was suggested to be more efficacious than fluconazole.                  | [2]         |
| Tinea Pedis<br>(moccasin-<br>type) | NCT0050927<br>5                 | -                                                      | -           | A Phase Ib<br>trial was<br>initiated.                                                       | [2]         |
| Onychomyco<br>sis                  | NCT0073040<br>5                 | 100, 200, or<br>400 mg<br>weekly for 24<br>or 36 weeks | Placebo     | Effective treatment rates of 21%-54% for albaconazole groups vs. 1% for placebo at week 52. | [16][17]    |

### **Safety and Tolerability**

Across clinical trials, **albaconazole** has generally been well-tolerated.[16] The most common treatment-related adverse events were mild to moderate gastrointestinal issues such as nausea and diarrhea.[2] No treatment-related hepatic or cardiac serious adverse events were observed in the onychomycosis trial.[16][17]

# Experimental Protocols In Vitro Antifungal Susceptibility Testing

The in vitro activity of **albaconazole** is typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI),



specifically the M27 standard for yeasts and M38 for filamentous fungi.[1][7][18][19]

Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)



Click to download full resolution via product page

A generalized workflow for determining MIC values.

A standardized fungal inoculum is added to microtiter wells containing serial dilutions of the antifungal agent in RPMI-1640 medium. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth.

## **Animal Model of Systemic Candidiasis**



Murine models of systemic candidiasis are commonly used to evaluate the in vivo efficacy of antifungal agents.[4][14]

Key Steps in a Murine Model of Systemic Candidiasis:

- Immunosuppression (Optional): Mice may be immunosuppressed with agents like cyclophosphamide to establish a more robust infection.[4]
- Infection: A standardized inoculum of Candida albicans is injected intravenously into the lateral tail vein.[4]
- Treatment: The test compound (e.g., **albaconazole**) is administered orally or via another appropriate route at various doses and schedules. A control group receives a vehicle.[9][10]
- Outcome Assessment: Efficacy is determined by monitoring survival rates over a defined period and by quantifying the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.[4][5]

#### Conclusion

Albaconazole is a potent, second-generation triazole antifungal with a broad spectrum of activity against clinically important yeasts and molds. Its discovery and development have been guided by a systematic evaluation of its chemical properties, mechanism of action, and performance in preclinical and clinical studies. The favorable pharmacokinetic profile, particularly its long half-life, supports a convenient once-weekly dosing regimen. Clinical trials have demonstrated its efficacy in treating onychomycosis and have shown promise for other fungal infections. While further clinical development appears to have stalled, the extensive data gathered on albaconazole provide valuable insights for the continued search for novel and effective antifungal therapies. This technical guide serves as a comprehensive repository of the key scientific and clinical findings in the development of albaconazole.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Antifungal Susceptibility Testing: Current Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 5. Portico [access.portico.org]
- 6. Albaconazole | Antifungal | P450 | TargetMol [targetmol.com]
- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibilities of Malassezia Species to a New Triazole, Albaconazole (UR-9825), and Other Antifungal Compounds PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dovepress.com [dovepress.com]
- 12. A randomized, double-blind, multiple-dose, placebo-controlled, dose escalation study with a 3-cohort parallel group design to investigate the tolerability and pharmacokinetics of albaconazole in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. A phase II, randomized, double-blind, placebo-controlled, parallel group, dose-ranging study to investigate the efficacy and safety of 4 dose regimens of oral albaconazole in patients with distal subungual onychomycosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- To cite this document: BenchChem. [Albaconazole: A Comprehensive Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1665687#discovery-and-development-history-of-albaconazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com